molecular formula C8H11ClN2O2 B1446584 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride CAS No. 1803585-40-1

5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1446584
CAS No.: 1803585-40-1
M. Wt: 202.64 g/mol
InChI Key: PJFPLCWRJBWDFD-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a carboxylic acid group at position 3 and a hydrochloride salt. The fully saturated hydrogenated rings (5H–8H) confer structural rigidity and influence its physicochemical properties, such as solubility and stability. This compound is of significant interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including antiviral and anticancer agents.

Key properties include:

  • Molecular formula: Likely C₉H₁₁ClN₂O₂ (inferred from analogous structures in ).
  • Molecular weight: Estimated ~228.22 g/mol (based on related compounds in ).
  • Functional groups: Carboxylic acid (enhances water solubility) and hydrochloride salt (improves crystallinity and stability).

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFPLCWRJBWDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C(=O)O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-40-1
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
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Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of imidazo[1,2-a]pyridine derivatives, including 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, generally starts from appropriately substituted 2-aminopyridines. These are cyclized to form the imidazo[1,2-a]pyridine ring system, followed by introduction of the carboxylic acid functionality at the 3-position through oxidation or other functional group transformations. The hydrochloride salt is then obtained by treatment with hydrochloric acid.

Preparation via Cyclization of 2-Aminopyridines and Subsequent Functionalization

A well-documented method involves the following key steps:

  • Starting material: 5-substituted-2-aminopyridines, commercially available or synthesized.
  • Cyclization: Conversion of 2-aminopyridines into imidazo[1,2-a]pyridine aldehydes via condensation and ring closure.
  • Knoevenagel Condensation: The aldehydes undergo Knoevenagel condensation with trialkyl phosphonocarboxylates in the presence of titanium tetrachloride (TiCl4) and triethylamine (TEA), producing phosphonocarboxylate intermediates.
  • Reduction: Sodium borohydride (NaBH4) and nickel chloride hydrate (NiCl2·6H2O) are used to reduce double bonds and nitro groups when present.
  • Fluorination and Further Functionalization: N-fluorobenzenesulfonimide (NFSI) and sodium hydride (NaH) enable fluorination of the C6 substituent. Additional transformations such as conversion of nitrile to amide groups can be performed using hydrogen peroxide in ethanol.
  • Hydrolysis: Final hydrolysis with 12 M hydrochloric acid or other agents like bromotrimethylsilane (BTMS) and trifluoroacetic acid (TFA) yields the free acid.
  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt of the carboxylic acid.

This route has been applied successfully to a variety of substituted imidazo[1,2-a]pyridines, yielding compounds with good purity and yields ranging from moderate to high (48–93%) depending on the substituents and steps involved.

Specific Process for 3-Carboxylic Acid Substitution

The 3-carboxylic acid group can be introduced by controlled hydrolysis of phosphonate esters or related intermediates. The following process details this transformation:

Step Reagents/Conditions Description Yield (%)
1 Starting imidazo[1,2-a]pyridine derivative Use of 5-substituted 2-aminopyridine precursors -
2 Knoevenagel condensation with trialkyl phosphonocarboxylate, TiCl4, TEA Formation of phosphonate intermediates -
3 Reduction with NaBH4 and NiCl2·6H2O Saturation of double bonds and reduction of nitro groups 48–87
4 Fluorination with NFSI and NaH Introduction of fluorine substituents at C6 position -
5 Hydrolysis with 12 M HCl or BTMS/TFA Cleavage of phosphonate esters to yield carboxylic acid group 52–93
6 Treatment with HCl Formation of hydrochloride salt of the carboxylic acid -

Alternative Preparation via Reaction with N,N-Dimethylglyoxylamide

Another preparation approach involves:

  • Reacting an imidazo[1,2-a]pyridine derivative with N,N-dimethylglyoxylamide hemi-hydrate in an inert solvent such as methyl isobutyl ketone (MIBK) or toluene.
  • Heating the mixture to remove water azeotropically, facilitating the formation of α-hydroxyimidazo[1,2-a]pyridine-3-acetamide intermediates.
  • Subsequent treatment with phosphorus tribromide (PBr3) under reflux converts the intermediate to the desired acetamide derivative.
  • Hydrolysis and pH adjustment yield the free acid, which can be crystallized.
  • The hydrochloride salt is obtained by reaction with hydrochloric acid.

This method provides good yields (68–74%) and is suitable for preparing N,N-dimethylated acetamide derivatives of imidazo[1,2-a]pyridine, which can be further converted to the carboxylic acid hydrochloride salt.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Cyclization + Knoevenagel + Reduction + Hydrolysis 2-Aminopyridines, trialkyl phosphonocarboxylate, TiCl4, TEA, NaBH4, NiCl2, HCl Versatile, allows various substitutions 48–93 Suitable for diverse analogs, scalable
Reaction with N,N-Dimethylglyoxylamide + PBr3 Imidazo[1,2-a]pyridine derivative, N,N-dimethylglyoxylamide, PBr3, MIBK Good yields, straightforward steps 68–74 Focused on acetamide intermediates

Research Findings and Considerations

  • The choice of solvent (toluene, methyl isobutyl ketone) and temperature control are critical for efficient azeotropic removal of water during condensation steps.
  • Phosphorus tribromide is effective for converting hydroxy intermediates into acetamides, but requires careful handling due to its reactivity.
  • Reduction steps using sodium borohydride and nickel chloride hydrate provide selective saturation and nitro group reduction without affecting other sensitive groups.
  • Fluorination and subsequent functional group transformations expand the chemical space of imidazo[1,2-a]pyridine derivatives, enabling fine-tuning of biological properties.
  • Hydrolysis conditions (strong acid or BTMS/TFA) must be optimized to prevent decomposition and maximize yield of the free acid.
  • Formation of the hydrochloride salt improves compound stability and solubility, facilitating isolation and characterization.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, acids, bases, and organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold exhibits diverse pharmacological activities depending on substituents and ring saturation. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological/Physicochemical Notes Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) C₈H₆N₂O₂ 162.15 Free carboxylic acid Lower solubility in water vs. hydrochloride
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride (CAS 1198283-55-4) C₈H₇ClN₂O₂ 198.61 Carboxylic acid at position 5; hydrochloride Enhanced bioavailability due to salt form
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-97-4) C₈H₅ClN₂O₂ 196.59 Chlorine at position 6 Increased lipophilicity; potential CNS activity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid C₁₀H₁₁F₃N₂O₂ 248.20 Trifluoromethyl at position 2 Improved metabolic stability
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₃H₁₆ClN₃ 249.74 Phenyl at position 2; amine at position 3 Potential kinase inhibition

Key Differences and Implications

Position of Carboxylic Acid :

  • The target compound’s carboxylic acid at position 3 (vs. position 5 in CAS 1198283-55-4) may alter binding affinity to biological targets. For example, position 3 substitution is associated with enhanced interaction with ATP-binding pockets in kinases.
  • The hydrochloride salt form improves aqueous solubility compared to free acids (e.g., CAS 6200-60-8), facilitating formulation in drug development.

Trifluoromethyl (): Electron-withdrawing groups like CF₃ improve metabolic stability by resisting oxidative degradation. Phenyl (): Aromatic groups at position 2 may enhance π-π stacking interactions in receptor binding.

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structural Overview

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • SMILES Notation : C1CCN2C(=NC=C2C(=O)O)C1
  • InChI Key : ZUICHPZYIKILCQ-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been investigated in various studies. The following table summarizes its key pharmacological properties:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Anticancer Demonstrates cytotoxic effects on cancer cell lines; potential for tumor inhibition.
Anti-inflammatory Reduces inflammation in preclinical models; may inhibit pro-inflammatory cytokines.
Anticonvulsant Shows promise in reducing seizure activity in animal models.
Antiprotozoal Effective against protozoan infections such as Leishmania and Trypanosoma.

Structure-Activity Relationship (SAR)

Research into the SAR of imidazopyridine derivatives indicates that modifications to the imidazopyridine core can significantly affect biological activity. For example:

  • Substitutions at the 2-position with smaller groups enhance anticancer activity.
  • The presence of a carboxylic acid moiety is crucial for maintaining antimicrobial properties.
  • The introduction of halogen atoms at specific positions has been shown to increase potency against Mycobacterium tuberculosis .

Case Study 1: Anticancer Activity

A study conducted on various imidazopyridine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound has a broad spectrum of antimicrobial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Case Study 3: Anti-inflammatory Properties

Research demonstrated that the compound could inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. This effect was attributed to the modulation of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach. Dissolve intermediates in a methanol-water mixture (1:2 v/v) with catalytic trifluoroacetic acid (TFA) under controlled microwave conditions (e.g., 100–150°C, 10–30 min). This method enhances reaction efficiency and reduces side products . For scalability, optimize solvent ratios and catalyst loading using Design of Experiments (DoE) to minimize trial-and-error approaches .

Key Data :

ParameterCondition
SolventMeOH:H₂O (1:2)
CatalystTFA (~1 mg per 0.1 mmol substrate)
Reaction Time10–30 min (microwave)

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks in the aromatic region (δ 6.5–8.5 ppm) and aliphatic protons (δ 2.0–4.5 ppm) from the imidazo-pyridine core and hydrochloride salt. Coupling constants (e.g., J = 7–9 Hz) indicate ring substituents .
  • IR : Carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1720 cm⁻¹). The hydrochloride moiety shows N-H stretches (~2800–3200 cm⁻¹) .

Q. What analytical methods ensure purity and identify impurities?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with reference standards (e.g., EP impurities) . Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like cyclization or carboxylation. ICReDD’s workflow integrates reaction path searches with experimental feedback to prioritize viable pathways . For example, simulate the stability of intermediates under acidic conditions to minimize byproducts.

Key Workflow :

  • Quantum Calculations : Identify transition states.
  • Information Science : Cluster experimental data to predict optimal conditions.
  • Validation : Cross-check computed activation energies with experimental yields .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :

  • Case Study : If ¹³C NMR shifts for the carboxylic group vary, verify solvent effects (DMSO vs. CDCl₃) and protonation states. For example, the hydrochloride salt may downfield-shift carbonyl carbons by 2–5 ppm .
  • Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate spectral anomalies with synthetic conditions (e.g., pH, temperature) .

Q. What strategies improve stability during storage and handling?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the imidazo ring under high humidity or oxidation of the carboxylic acid group.
  • Stabilization : Store at –20°C in airtight containers with desiccants (e.g., silica gel). Add antioxidants (e.g., BHT) to formulations if oxidation is observed . Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine accurate solubility profiles?

  • Methodological Answer :

  • Step 1 : Use a standardized shake-flask method (pH 7.4 PBS buffer vs. DMSO).

  • Step 2 : Validate with nephelometry for low solubility (<1 mg/mL).

  • Step 3 : Cross-reference with Hansen solubility parameters (δD, δP, δH) to explain discrepancies in organic solvents .

    Example Data :

    SolventSolubility (mg/mL)
    Water0.5
    DMSO25.3
    Ethanol3.2

Methodological Resources

  • Synthetic Optimization : Microwave reactors (Biotage) + DoE software (Minitab) .
  • Computational Tools : Gaussian (DFT), GRRM (reaction path search) .
  • Stability Protocols : ICH Q1A(R2) guidelines for forced degradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

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